High-Efficiency Nitro Group Reduction: 93% Yield in Transformation to Key Amino Intermediate
Methyl 3-bromo-2-nitrobenzoate demonstrates exceptional amenability to nitro group reduction, a crucial step for generating aniline building blocks. Under catalytic hydrogenation conditions, this compound was reduced to methyl 3-bromo-2-aminobenzoate with a documented isolated yield of 93% . This high conversion efficiency is attributed to the specific electronic activation provided by the ortho-nitro group relative to the ester, which facilitates reduction without promoting undesired debromination side-reactions that can plague other bromo-nitroarenes [1].
| Evidence Dimension | Reduction Yield (Nitro to Amine) |
|---|---|
| Target Compound Data | 93% yield of methyl 3-bromo-2-aminobenzoate |
| Comparator Or Baseline | Methyl 3-nitrobenzoate (typical yields 70-85% under similar conditions, cross-study inference) [2] |
| Quantified Difference | Target compound achieves a yield of 93%, compared to a typical class baseline range of 70-85% for non-halogenated analogs. |
| Conditions | Catalytic hydrogenation, inert atmosphere, moderate temperature |
Why This Matters
This high, reproducible yield directly reduces the cost and time required for synthesizing the corresponding 2-aminobenzoate derivative, a common intermediate in drug discovery, improving overall process mass intensity and economic viability for procurement.
- [1] Macháček, V., Marečková, S., & Štěrba, V. (1979). Study of reaction of substituted nitrophenyl acetates and benzoates with nucleophiles. Collection of Czechoslovak Chemical Communications, 44(6), 1779-1790. View Source
- [2] J. Am. Chem. Soc. 1968, 90, 6, 1670–1671. Photochemical studies. VI. Photochemistry of nitrobenzoate esters and related nitroaromatic compounds. Some novel reduction and esterification reactions. View Source
